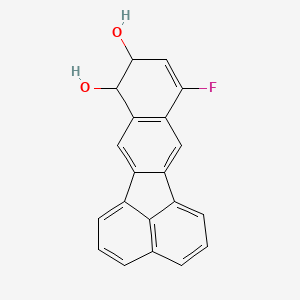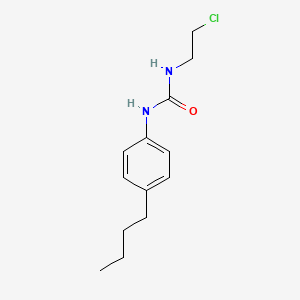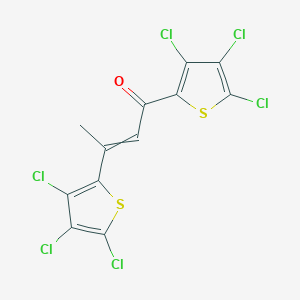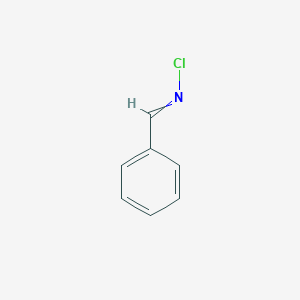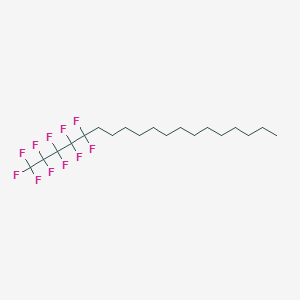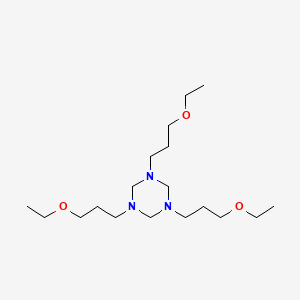
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is a chemical compound belonging to the triazinane family. Triazinanes are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxypropyl groups attached to the nitrogen atoms of the triazinane ring. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane typically involves the reaction of triazinane with ethoxypropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxypropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of triazinane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of triazinane derivatives with reduced ethoxypropyl groups.
Substitution: Formation of triazinane derivatives with new functional groups replacing the ethoxypropyl groups.
Aplicaciones Científicas De Investigación
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The ethoxypropyl groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
- 1,3,5-Tris(4-ethoxybutyl)-1,3,5-triazinane
- 1,3,5-Tris(3-methoxypropyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is unique due to its specific ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
113293-49-5 |
|---|---|
Fórmula molecular |
C18H39N3O3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
1,3,5-tris(3-ethoxypropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O3/c1-4-22-13-7-10-19-16-20(11-8-14-23-5-2)18-21(17-19)12-9-15-24-6-3/h4-18H2,1-3H3 |
Clave InChI |
FUVJISLFUKMLOM-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCN1CN(CN(C1)CCCOCC)CCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


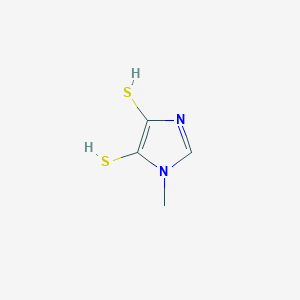
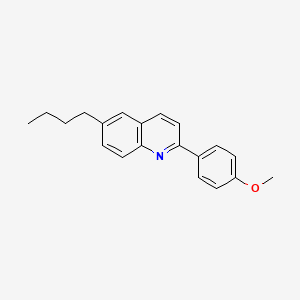
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
